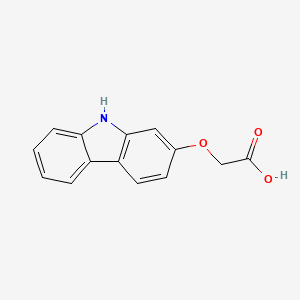

Acetic acid, (9H-carbazol-2-yloxy)-

Description

Overview of Carbazole (B46965) Derivatives in Advanced Chemical Research

Carbazole, a tricyclic aromatic heterocycle, consists of two benzene (B151609) rings fused to a central five-membered nitrogen-containing ring. ijpsjournal.comresearchgate.net This structural motif imparts a rigid, planar geometry and a rich π-electron system, making it an excellent scaffold for the development of functional materials and biologically active agents. echemcom.comasianpubs.org In recent years, carbazole derivatives have garnered substantial interest due to their broad spectrum of applications.

In the field of materials science, the exceptional hole-transporting capability and high triplet energy of the carbazole nucleus have made its derivatives integral components in the fabrication of organic light-emitting diodes (OLEDs). asianpubs.org They are also utilized in the development of conductive polymers, with some exhibiting reversible oxidation states and electrochromic behavior. researchgate.net Furthermore, carbazole-based microporous organic polymers are being investigated for their potential in gas storage and separation, particularly for carbon dioxide capture. nih.gov

The significance of carbazole derivatives extends into medicinal chemistry, where they are recognized as a "privileged" structure. chim.it Numerous naturally occurring carbazole alkaloids, first isolated from plants of the Rutaceae family, have demonstrated potent biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. researchgate.netnih.gov This has inspired the synthesis of a vast array of carbazole derivatives with therapeutic potential, targeting a range of conditions from cancer to neurodegenerative diseases. ijpsjournal.comresearchgate.net

Significance of Acetic Acid Functionalization in Carbazole Chemistry

The introduction of functional groups onto the carbazole skeleton is a key strategy for modulating its physicochemical properties and tailoring it for specific applications. nih.govchim.it The functionalization with an acetic acid moiety, which consists of a methyl group attached to a carboxyl functional group (CH₃COOH), is of particular importance. byjus.com

The carboxylic acid group introduces several key features to the carbazole molecule. Its acidic proton allows for the formation of salts and introduces pH-dependent solubility. byjus.com More importantly, the carboxylic acid group is an excellent anchoring group, enabling the molecule to bind to various surfaces, such as metal oxides. ossila.com This property is crucial for the development of self-assembled monolayers (SAMs), which are highly ordered molecular layers that can modify the properties of surfaces.

Furthermore, the acetic acid group can influence the electronic properties of the carbazole core and provide a reactive handle for further chemical modifications, such as amidation or esterification. This versatility allows for the construction of more complex molecular architectures with tailored functionalities. researchgate.net The presence of the flexible acetic acid linker can also impact the molecular packing in the solid state, which is a critical factor in the performance of organic electronic devices.

Scope and Research Focus on Acetic acid, (9H-carbazol-2-yloxy)- and Related Analogs

"Acetic acid, (9H-carbazol-2-yloxy)-" is a specific carbazole derivative where an acetic acid group is linked to the carbazole core via an ether linkage at the 2-position. This particular substitution pattern distinguishes it from its more commonly studied isomer, 2-(9H-carbazol-9-yl)acetic acid, where the acetic acid group is attached to the nitrogen atom at the 9-position. researchgate.netossila.comresearchgate.net

Research into "Acetic acid, (9H-carbazol-2-yloxy)-" and its analogs is driven by the desire to fine-tune the properties of carbazole-based materials. The position of the functional group on the carbazole ring can significantly impact the molecule's electronic structure, solubility, and spatial arrangement. By moving the acetic acid group from the nitrogen atom to the carbazole ring itself, researchers can explore new properties and applications.

The primary research focus for this class of compounds lies in their potential as building blocks for functional polymers and as components in supramolecular chemistry. The ether linkage provides a degree of conformational flexibility, while the carboxylic acid group offers a site for hydrogen bonding and coordination to metal centers.

Recent studies have also explored the synthesis of related carbazole derivatives bearing carboxylic acid functionalities for various applications. For instance, multifunctional acetic acid functionalized carbazole monomers have been synthesized and electrochemically polymerized to create materials with interesting electrochromic properties. gazi.edu.tr Other research has focused on the development of carbazole-based compounds with propanoic acid groups as potential DNA methyltransferase 1 (DNMT1) inhibitors for cancer therapy. nih.gov These studies highlight the broad potential of incorporating acid functionalities into the carbazole framework.

While the direct research on "Acetic acid, (9H-carbazol-2-yloxy)-" itself is more niche, the principles guiding its study are well-established within the broader field of carbazole chemistry. The exploration of its synthesis, properties, and potential applications contributes to a deeper understanding of structure-property relationships in this important class of heterocyclic compounds.

Structure

2D Structure

3D Structure

Properties

CAS No. |

300345-74-8 |

|---|---|

Molecular Formula |

C14H11NO3 |

Molecular Weight |

241.24 g/mol |

IUPAC Name |

2-(9H-carbazol-2-yloxy)acetic acid |

InChI |

InChI=1S/C14H11NO3/c16-14(17)8-18-9-5-6-11-10-3-1-2-4-12(10)15-13(11)7-9/h1-7,15H,8H2,(H,16,17) |

InChI Key |

DBTXBCCOKOKVMR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)C=C(C=C3)OCC(=O)O |

Origin of Product |

United States |

Spectroscopic and Structural Characterization Techniques for Acetic Acid, 9h Carbazol 2 Yloxy

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of organic compounds. For a molecule like Acetic acid, (9H-carbazol-2-yl)-, both ¹H and ¹³C NMR would be employed to map out the carbon-hydrogen framework.

In the ¹H NMR spectrum of a related compound, 2-(9-ethyl-9H-carbazol-3-yl)acetamide, the aromatic protons of the carbazole (B46965) ring system typically appear in the downfield region, generally between δ 7.0 and 8.5 ppm mdpi.com. The methylene (B1212753) protons (-CH₂-) of the acetic acid group would likely present as a sharp singlet, with a chemical shift influenced by the adjacent electron-withdrawing carboxylic acid and the carbazole ring. The acidic proton of the carboxyl group (-COOH) would also produce a singlet, which can be broad and its chemical shift can vary depending on the solvent and concentration.

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. For a carbazole derivative, the aromatic carbons would generate a series of signals in the δ 110-145 ppm range lmaleidykla.ltorganicchemistrydata.org. The carbonyl carbon of the carboxylic acid is particularly diagnostic, appearing significantly downfield, typically in the range of δ 170-180 ppm chemicalbook.com. The methylene carbon would be observed further upfield.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 2-(9H-Carbazol-2-yl)acetic acid

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carbazole Aromatic Protons | 7.0 - 8.2 (multiplets) | 110 - 142 |

| Methylene (-CH₂-) Protons | ~3.8 (singlet) | ~40 |

| Carboxyl (-COOH) Proton | 10 - 12 (broad singlet) | - |

| Carbonyl (-C=O) Carbon | - | ~175 |

Note: These are estimated values and can vary based on solvent and experimental conditions.

Vibrational Spectroscopy (FTIR, IR) for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is instrumental in identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes of chemical bonds.

For Acetic acid, (9H-carbazol-2-yl)-, the FTIR spectrum would exhibit several characteristic peaks. A broad absorption band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching vibration of the carboxylic acid group. The C=O stretching vibration of the carbonyl group in the carboxylic acid would give rise to a strong, sharp peak around 1700-1725 cm⁻¹ researchgate.net. The N-H stretching vibration of the carbazole secondary amine would be observed as a sharp peak around 3400 cm⁻¹. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while C-C stretching vibrations within the aromatic rings would be seen in the 1450-1600 cm⁻¹ region. The C-O stretching of the ether linkage in the "2-yloxy" isomer would be expected in the 1000-1300 cm⁻¹ range.

Table 2: Characteristic FTIR Absorption Bands for Acetic acid, (9H-carbazol-2-yl)-

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Carboxylic Acid (-COOH) | O-H Stretch | 2500 - 3300 (broad) |

| Carbonyl (C=O) | C=O Stretch | 1700 - 1725 (strong, sharp) |

| Carbazole N-H | N-H Stretch | ~3400 (sharp) |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Aromatic C=C | C=C Stretch | 1450 - 1600 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of the molecule upon ionization.

For Acetic acid, (9H-carbazol-2-yloxy)-, the molecular ion peak [M]⁺ in the mass spectrum would correspond to its molecular weight of 241.25 g/mol . In the case of the isomeric 2-(9H-Carbazol-2-yl)acetic acid, the molecular weight is 225.24 g/mol bldpharm.com. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition.

The fragmentation pattern provides valuable structural information. For instance, in the mass spectrum of ethanoic acid, a prominent fragment is observed at m/z 45, corresponding to the loss of a methyl radical from the parent ion chemicalbook.com. For a carbazole derivative, fragmentation might involve the loss of the carboxylic acid group or cleavage at the bond connecting the acetic acid moiety to the carbazole ring.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique can provide precise information about bond lengths, bond angles, and intermolecular interactions.

For the related isomer, 2-(Carbazol-9-yl)acetic acid, a single-crystal X-ray diffraction study has been reported researchgate.netnih.gov. The study revealed a monoclinic crystal system. The tricyclic aromatic ring system of the carbazole moiety is essentially planar. The crystal structure is stabilized by intermolecular O-H···O hydrogen bonds, a common feature in carboxylic acids which often leads to the formation of dimeric structures in the solid state researchgate.netnih.gov. Such detailed structural information is invaluable for understanding the solid-state packing and properties of the material.

Table 3: Crystallographic Data for 2-(Carbazol-9-yl)acetic acid

| Parameter | Value | Reference |

| Molecular Formula | C₁₄H₁₁NO₂ | researchgate.netnih.gov |

| Molecular Weight | 225.24 | researchgate.netnih.gov |

| Crystal System | Monoclinic | researchgate.netnih.gov |

| Space Group | C2/c | researchgate.net |

| a (Å) | 32.067 (19) | researchgate.netnih.gov |

| b (Å) | 5.340 (3) | researchgate.netnih.gov |

| c (Å) | 13.134 (7) | researchgate.netnih.gov |

| β (°) | 97.756 (8) | researchgate.netnih.gov |

| Volume (ų) | 2229 (2) | researchgate.netnih.gov |

| Z | 8 | researchgate.netnih.gov |

Chromatographic Techniques for Purity and Molecular Weight Distribution Analysis

Chromatographic techniques are essential for assessing the purity of a compound and, in the case of polymers, for determining the molecular weight distribution.

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of Acetic acid, (9H-carbazol-2-yloxy)-. A reversed-phase HPLC method would typically be employed, using a nonpolar stationary phase (like C18) and a polar mobile phase. The compound's purity would be assessed by the area of its corresponding peak in the chromatogram.

For polymeric derivatives of carbazole acetic acid, Gel Permeation Chromatography (GPC) is used to determine the average molecular weight and the distribution of molecular weights (polydispersity index, PDI).

Electrochemical Characterization Techniques

The electrochemical properties of carbazole derivatives are of significant interest due to their applications in conductive polymers and electronic devices. Cyclic Voltammetry (CV) is a key technique used to study the redox behavior of these compounds.

The electrochemical oxidation of carbazole and its derivatives, such as 2-(9H-carbazol-9-yl)acetic acid, has been studied. These studies show that the carbazole moiety can be electrochemically oxidized to form a stable radical cation, which can then undergo polymerization to form a conductive polymer film on the electrode surface. The oxidation potential and the characteristics of the resulting polymer film are influenced by the substituent on the carbazole ring. For instance, poly(2-(9H-carbazol-9-yl)acetic acid) films have been shown to exhibit electrochromic behavior, changing color depending on their oxidation state.

Theoretical and Computational Investigations of Acetic Acid, 9h Carbazol 2 Yloxy

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are pivotal in understanding the intrinsic properties of "Acetic acid, (9H-carbazol-2-yloxy)-" at the molecular level. These methods provide a foundational understanding of the molecule's geometry, stability, and electronic behavior.

Density Functional Theory (DFT) for Ground State Geometries and Energetics

Density Functional Theory (DFT) is a robust computational method for determining the ground-state electronic structure of molecules. For carbazole (B46965) derivatives, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-31G(d), are commonly used to predict optimized geometries and energies. acs.org

In the case of "Acetic acid, (9H-carbazol-2-yloxy)-", DFT calculations would reveal the most stable three-dimensional arrangement of the atoms. The geometry of the carbazole moiety itself is largely planar, and the substitution at the 2-position with an oxyacetic acid group introduces additional degrees of freedom. Key geometric parameters that would be determined include the bond lengths and angles within the carbazole core, the ether linkage, and the carboxylic acid group.

Furthermore, DFT calculations allow for the determination of important energetic properties. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are of particular interest. The HOMO is typically localized on the electron-rich carbazole ring, indicating its electron-donating character. The LUMO, conversely, would be influenced by the electron-withdrawing nature of the carboxylic acid group. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Table 1: Calculated Ground State Properties of a Representative Carbazole Derivative (Analogous to Acetic acid, (9H-carbazol-2-yloxy)-) using DFT

| Property | Calculated Value |

| HOMO Energy | -5.5 to -6.0 eV |

| LUMO Energy | -1.5 to -2.0 eV |

| HOMO-LUMO Gap | 3.5 to 4.5 eV |

| Dipole Moment | 2.0 to 3.0 Debye |

Note: The data presented are typical values for 2-substituted carbazole derivatives and serve as an illustrative example in the absence of specific published data for Acetic acid, (9H-carbazol-2-yloxy)-.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations and Spectroscopic Properties

To investigate the excited-state properties and predict the spectroscopic behavior of "Acetic acid, (9H-carbazol-2-yloxy)-", Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. TD-DFT calculations build upon the ground-state electronic structure to model how the molecule responds to electromagnetic radiation.

These calculations can predict the absorption and emission spectra of the molecule. For carbazole derivatives, the electronic transitions are typically of a π-π* nature, originating from the aromatic system. The substitution at the 2-position can influence the energy of these transitions, leading to shifts in the absorption and emission wavelengths. TD-DFT can also provide information on the nature of the excited states, such as whether they involve intramolecular charge transfer (ICT) from the carbazole donor to the acetic acid acceptor.

Table 2: Predicted Spectroscopic Properties of a Representative Carbazole Derivative (Analogous to Acetic acid, (9H-carbazol-2-yloxy)-) using TD-DFT

| Property | Predicted Value |

| Maximum Absorption Wavelength (λ_max) | 300 - 350 nm |

| Molar Absorptivity (ε) | 10,000 - 20,000 M⁻¹cm⁻¹ |

| Maximum Emission Wavelength (λ_em) | 350 - 400 nm |

| Nature of Lowest Energy Transition | π-π* with partial ICT |

Note: The data presented are typical values for 2-substituted carbazole derivatives and serve as an illustrative example in the absence of specific published data for Acetic acid, (9H-carbazol-2-yloxy)-.

Higher-Level Ab Initio Methods

While DFT and TD-DFT are widely used due to their balance of accuracy and computational cost, higher-level ab initio methods can provide even more precise results, albeit at a significantly higher computational expense. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can be employed for more accurate energy calculations and for benchmarking the results obtained from DFT. For complex systems like "Acetic acid, (9H-carbazol-2-yloxy)-", these methods are often used to validate the choice of DFT functional and basis set for more extensive calculations.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of "Acetic acid, (9H-carbazol-2-yloxy)-" over time, providing insights into its flexibility and interactions with its environment.

Conformational Analysis and Flexibility

The oxyacetic acid side chain of "Acetic acid, (9H-carbazol-2-yloxy)-" introduces conformational flexibility. MD simulations can explore the potential energy surface of the molecule, identifying the most stable conformations and the energy barriers between them. This is crucial for understanding how the molecule's shape can change in different environments, such as in solution or when interacting with other molecules. The flexibility of the side chain can also play a role in its biological activity or its properties in materials science applications.

Intermolecular Interactions and Self-Assembly Behavior

MD simulations are particularly powerful for studying how molecules of "Acetic acid, (9H-carbazol-2-yloxy)-" interact with each other and with solvent molecules. These simulations can reveal the nature and strength of intermolecular forces, such as hydrogen bonding (involving the carboxylic acid group) and π-π stacking (between the carbazole rings).

Understanding these interactions is key to predicting the self-assembly behavior of the molecule. For instance, in a suitable solvent, the molecules might aggregate in a specific manner, driven by a combination of these forces. This self-assembly can lead to the formation of larger structures with distinct properties, which is a critical aspect in the design of functional materials. Computational studies on related carbazole derivatives have shown that intermolecular interactions can significantly influence their properties, such as aggregation-induced emission. nih.gov

Car-Parrinello Molecular Dynamics (CPMD) Applications

While direct Car-Parrinello Molecular Dynamics (CPMD) studies on Acetic acid, (9H-carbazol-2-yloxy)- are not available in the current literature, the application of this ab initio molecular dynamics method can be extrapolated from its use in studying similar organic molecules. CPMD is a powerful tool for simulating the dynamic behavior of molecular systems, treating the electrons quantum mechanically and the nuclei classically. This method is particularly insightful for understanding structural dynamics, vibrational spectra, and reaction mechanisms.

For a molecule like Acetic acid, (9H-carbazol-2-yloxy)-, a CPMD simulation could provide valuable information on:

Conformational Dynamics: The flexibility of the acetic acid side chain relative to the rigid carbazole ring system is a key determinant of its crystal packing and thin-film morphology. CPMD simulations can map the potential energy surface and identify the most stable conformers and the energy barriers between them.

Hydrogen Bonding Dynamics: The carboxylic acid group is capable of forming strong intermolecular hydrogen bonds. CPMD can simulate the dynamics of these hydrogen bonds, which are crucial for understanding self-assembly and charge transport pathways in the solid state.

Solvent Effects: In solution, the interactions between the solute and solvent molecules can significantly influence the electronic properties. CPMD simulations can explicitly model these interactions, providing a more realistic picture of the molecule's behavior in different environments.

Although specific CPMD data for this compound is absent, research on other organic acids and carbazole derivatives suggests that such simulations would be computationally intensive but highly rewarding for predicting its material properties.

Analysis of Electronic Properties

The electronic properties of Acetic acid, (9H-carbazol-2-yloxy)- are central to its potential use in electronic devices. Computational methods like Density Functional Theory (DFT) are instrumental in predicting these properties.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding the electronic behavior of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining the molecule's stability and its optical and electronic properties.

For Acetic acid, (9H-carbazol-2-yloxy)-, the FMOs would be distributed across the molecule in a characteristic way:

HOMO: The carbazole moiety is known to be electron-rich, and therefore, the HOMO is expected to be primarily localized on the carbazole ring system, particularly on the nitrogen atom and the fused benzene (B151609) rings. The oxygen atom of the ether linkage may also contribute to the HOMO. The energy of the HOMO is related to the ionization potential and the ability of the molecule to donate an electron.

LUMO: The distribution of the LUMO will depend on the interplay between the carbazole ring and the acetic acid group. The acetic acid group can act as an electron-accepting moiety, which would lead to a localization of the LUMO on this part of the molecule. This would result in a charge transfer character for the first electronic excitation.

The HOMO-LUMO gap is expected to be in the range typical for carbazole derivatives, which often fall in the near-ultraviolet to visible region, making them suitable for various optoelectronic applications. nih.govmdpi.com The precise energy levels can be fine-tuned by chemical modifications. researchgate.net

Table 1: Predicted Frontier Molecular Orbital Characteristics

| Molecular Orbital | Expected Localization | Implication for Properties |

| HOMO | Primarily on the carbazole ring and ether oxygen | Electron-donating capability |

| LUMO | Potentially on the acetic acid group and carbazole ring | Electron-accepting capability and charge transfer |

| HOMO-LUMO Gap | Expected in the UV-Vis range | Determines optical absorption and electronic transitions |

The distribution of charge within the molecule and the possibility of intramolecular charge transfer (ICT) upon photoexcitation are crucial for its application in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

In the ground state, the electronegative oxygen and nitrogen atoms will induce a dipole moment in the molecule. The carbazole unit acts as an electron donor, while the acetic acid group can function as an electron acceptor. This donor-acceptor (D-A) architecture is a common strategy in the design of functional organic materials.

Upon absorption of a photon, an electron is promoted from the HOMO to the LUMO. If the HOMO is localized on the carbazole donor and the LUMO on the acetic acid acceptor, this transition corresponds to an ICT state. The efficiency of this charge transfer is influenced by the strength of the donor and acceptor groups and the nature of the linkage between them. Theoretical calculations can quantify the amount of charge transferred and the dipole moment of the excited state.

The ether linkage at the 2-position of the carbazole ring will influence the electronic communication between the carbazole core and the acetic acid group. This substitution pattern is known to affect the electronic properties differently compared to substitution at the 3, 6, or 9 positions of the carbazole ring.

Computational Prediction of Optoelectronic Parameters

Computational chemistry provides a powerful platform to predict the optoelectronic parameters of new materials before their synthesis, thus guiding experimental efforts. For Acetic acid, (9H-carbazol-2-yloxy)-, several key parameters can be calculated.

Absorption and Emission Spectra: Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to calculate the excited states of molecules and predict their UV-Vis absorption and emission spectra. The calculations would likely predict a strong absorption band in the UV region corresponding to the π-π* transitions of the carbazole system, and potentially a lower energy band with charge-transfer character. researchgate.net

Ionization Potential and Electron Affinity: These parameters, related to the HOMO and LUMO energies, respectively, are crucial for determining the ease of hole and electron injection in electronic devices. They can be calculated with good accuracy using DFT methods.

Reorganization Energy: The reorganization energy is a measure of the geometric relaxation of the molecule upon gaining or losing an electron. A low reorganization energy is desirable for efficient charge transport. This parameter can be calculated by optimizing the geometry of the neutral and ionic states of the molecule.

Table 2: Predicted Optoelectronic Properties and Relevant Computational Methods

| Optoelectronic Parameter | Computational Method | Significance |

| Absorption Spectrum | TD-DFT | Predicts the wavelengths of light the molecule absorbs |

| Emission Spectrum | TD-DFT | Predicts the color of light the molecule would emit |

| Ionization Potential | DFT (HOMO energy) | Ease of hole injection and transport |

| Electron Affinity | DFT (LUMO energy) | Ease of electron injection and transport |

| Reorganization Energy | DFT | Efficiency of charge transport |

Advanced Materials Applications of Acetic Acid, 9h Carbazol 2 Yloxy Derivatives

Organic Light-Emitting Diodes (OLEDs) and Luminescent Materials

The intrinsic properties of carbazole-based compounds make them highly suitable for use in OLEDs, both as components of the charge-transport layers and as emissive materials themselves.

Role as Hole-Transporting Materials

The rigid and stable structure of the carbazole (B46965) unit contributes to the morphological and thermal stability of the resulting materials, leading to high glass transition temperatures (Tg). researchgate.net This is a desirable feature in OLEDs, as it helps to prevent the degradation of the device during operation. Researchers have synthesized novel hole-transporting materials by conjugating 4-(9H-carbazol-9-yl)triphenylamine with various carbazole or triphenylamine (B166846) derivatives. mdpi.com These materials have demonstrated good thermal stabilities with glass transition temperatures ranging from 148 to 165 °C. mdpi.com When incorporated into OLED devices, these novel HTMs have led to significantly enhanced current, power, and external quantum efficiencies compared to reference devices. mdpi.com

For instance, new hole-transporting materials based on 9,9'-diphenyl-9H,9'H-3,3'-bicarbazole have been synthesized and their electroluminescent properties evaluated. epa.gov Devices using these materials as the HTL exhibited luminance efficiencies as high as 5.64 cd/A at 50 mA/cm², which was 20% higher than the commercial HTL material NPB used as a reference. epa.gov This highlights the potential of designing and synthesizing new carbazole-based materials to achieve superior performance in OLEDs.

Emitter Properties and Photoluminescence Characteristics

Beyond their role in charge transport, carbazole derivatives can also function as the emissive component in OLEDs. The inherent photoluminescence of the carbazole unit can be tuned through chemical modification, allowing for the creation of emitters that span the visible spectrum. Diallyl-substituted carbazole derivatives, for example, have been shown to be effective host materials for high-efficiency phosphorescent OLEDs in the blue, green, and red regions. nih.gov

The design of the molecular structure is critical in determining the emitter properties. The introduction of different functional groups to the carbazole core can influence the energy levels of the molecule, thereby affecting the color and efficiency of the emitted light. The development of carbazole-based emitters is an active area of research, with the goal of creating highly efficient and stable materials for next-generation displays and lighting.

Photovoltaic Devices and Solar Energy Conversion

The favorable electronic properties of Acetic acid, (9H-carbazol-2-yloxy)- derivatives also make them promising candidates for use in various types of solar cells. Their ability to absorb light and transport charge makes them suitable for application as photosensitizers and charge-transporting materials in photovoltaic devices.

Dye-Sensitized Solar Cells (DSSCs) as Photosensitizers

In dye-sensitized solar cells (DSSCs), a layer of dye molecules absorbs sunlight and injects electrons into a wide-bandgap semiconductor. Carbazole-based molecules are well-suited for this role due to their strong light absorption, high hole-transport capability, and good thermal and chemical stability. nih.gov The design of these dyes often follows a donor-π-acceptor (D-π-A) architecture, where the carbazole unit acts as the electron donor. nih.gov

| DSSC Performance with Different Dyes | |||

| Dye | Jsc (mA/cm²) | Voc (mV) | FF |

| 2a | 17.96 | 700 | 0.48 |

| 2b | 11.87 | 631 | 0.54 |

| 2c | 12.80 | 703 | 0.56 |

| N719 (reference) | - | - | - |

| Table based on data from a study on phenothiazine-based dyes, demonstrating the impact of molecular structure on DSSC performance. nih.gov |

Perovskite Solar Cells and Self-Assembled Monolayers

Perovskite solar cells (PSCs) have emerged as a highly efficient photovoltaic technology. The performance and stability of these devices are critically dependent on the interfaces between the different layers. Self-assembled monolayers (SAMs) based on carbazole derivatives have shown great promise in improving the interface between the hole extraction layer and the perovskite light-absorbing layer. nih.gov

These SAMs can modify the energy level alignment at the interface, passivate defects, and improve the morphology of the perovskite film, all of which contribute to higher device efficiency and stability. researchgate.net For example, a SAM synthesized from (4-(3,6-bis(methylthio)-9H-carbazol-9-yl)butyl)phosphonic acid (MeS-4PACz) on a fluorine-doped tin oxide (FTO) electrode was shown to generate a favorable interfacial dipole moment and interact with the perovskite layer. nih.gov This resulted in well-aligned energy levels, promoting efficient hole extraction and reducing carrier recombination losses. nih.gov

Another study utilized a cooled moisture condensation (CMC) method to enhance the coverage of MeO–2PACz SAMs on FTO substrates, leading to improved perovskite film quality and reduced charge recombination. rsc.org The use of mixed SAMs, such as a combination of [4‐(3,6‐dimethoxy‐9H‐carbazol‐9‐yl)butyl] phosphonic acid (MeO‐4PACz) and [2‐(3,6‐dimethyl‐9H‐carbazol‐9‐yl) ethyl] phosphonic acid (Me‐2PACz), has also been explored to further enhance PSC performance. researchgate.net

Organic Photovoltaics (OPVs)

In organic photovoltaics (OPVs), carbazole derivatives are often employed as the electron donor material in the bulk heterojunction active layer. The efficiency of OPVs is often limited by the relatively low charge-carrier mobilities of organic semiconductors compared to their inorganic counterparts. nih.gov Carbazole derivatives are advantageous in this context due to their high hole mobility and tunable electronic properties. nih.gov

The molecular design of the carbazole-based donor material is crucial for optimizing the performance of OPVs. By combining carbazole units with various acceptor groups, researchers can fine-tune the material's absorption spectrum and energy levels to better match the solar spectrum and the energy levels of the acceptor material. Recent reviews have highlighted the significant role of carbazole derivatives as donors in bulk heterojunction OPVs. nih.gov

Electrochromic Materials and Devices

Derivatives of "Acetic acid, (9H-carbazol-2-yloxy)-" are key components in the advancement of electrochromic materials, which can change their optical properties in response to an electrical stimulus. The carbazole moiety, with its excellent charge transport capabilities and environmental stability, serves as a robust foundation for creating these materials. mdpi.com Functionalization, particularly with acetic acid groups, can enhance solubility and tailor the electrochemical and optical properties of the resulting polymers. mdpi.commetu.edu.tr

Electrochemical Switching and Coloration Efficiency

The performance of electrochromic materials is often evaluated by their electrochemical switching characteristics and coloration efficiency (CE, or η). These parameters define how quickly, efficiently, and with what contrast the material can change color.

A polymer film of poly(2-(9H-carbazol-9-yl)acetic acid) demonstrates distinct electrochromic behavior, appearing highly transparent in its neutral state and turning green when oxidized. journalajacr.comsemanticscholar.org This transition is a hallmark of the charge transfer processes occurring along the polymer backbone. Similarly, copolymers incorporating both carbazole and 2-(9H-carbazol-9-yl)acetic acid units can be prepared, with the ratio of the monomers significantly influencing the electroactivity of the resulting film. mdpi.com

In a comparative study, an electrochromic device (ECD) constructed with a polymer based on 9H-carbazol-9-ylpyrene (PMCzP) and poly(3,4-ethylenedioxythiophene) (PEDOT) exhibited a coloration efficiency of 290 cm²/C. electrochemsci.org Other complex carbazole-based copolymers have also shown high coloration efficiencies, with values reaching up to 260.0 cm²/C at 690 nm for a flexible ECD. mdpi.com The optical contrast (ΔT%), another critical metric, can be significant. For instance, a device using poly-3,6-dithien-2-yl-9H-carbazol-9-ylaceticacid (P2) and PEDOT showed a 41% optical contrast with a switching time of 1.3 seconds. metu.edu.tr Another flexible device achieved a high contrast of 40.3%. mdpi.com

Interactive Table: Electrochromic Performance of Carbazole Derivative-Based Devices

| Polymer/Device Configuration | Optical Contrast (ΔT%) | Wavelength (nm) | Coloration Efficiency (η) (cm²/C) | Switching Time (s) |

|---|---|---|---|---|

| P2 / PEDOT ECD metu.edu.tr | 41% | 580 | Not Reported | 1.3 |

| PMCzP / PEDOT ECD electrochemsci.org | 23% | 623 | 290 | 0.5 |

| P(2DCB-co-ED) / PEDOT-PSS ECD mdpi.com | 40.3% | 690 | 260.0 | 0.4 - 1.5 |

Polymeric Electrochromic Films

The creation of thin polymer films is central to the application of "Acetic acid, (9H-carbazol-2-yloxy)-" derivatives in electrochromic devices. Electropolymerization is a common and effective method for depositing these films onto conductive substrates like platinum (Pt) or Indium Tin Oxide (ITO) glass. mdpi.comjournalajacr.com This technique involves the anodic oxidation of the monomer in an electrolyte solution, leading to the formation of a polymer film directly on the electrode surface. mdpi.com

For example, a thin film of poly(2-(9H-carbazol-9-yl)acetic acid) can be formed by the oxidative electropolymerization of its monomer. journalajacr.comsemanticscholar.org The resulting polymer is soluble in common organic solvents such as DMSO, THF, and NMP, which is advantageous for processing. journalajacr.comsemanticscholar.org The conductivity of this specific polymer film has been measured at approximately 4.3 x 10⁻² S/cm. journalajacr.comsemanticscholar.org The morphology and stiffness of these electrodeposited films can be controlled by adjusting the ratio of monomers, such as carbazole and 2-(9H-carbazol-9-yl)acetic acid, during copolymerization. mdpi.com

These polymeric films exhibit distinct color changes. Poly(2-(9H-carbazol-9-yl)acetic acid) films are green in their oxidized state and highly transparent in their neutral state. journalajacr.comsemanticscholar.org Other derivatives can produce a wider palette of colors; for instance, copolymers of 1,4-bis((9H-carbazol-9-yl)methyl)benzene and ethylenedioxythiophene derivatives can switch between slate grey, dark khaki, and dark olive green at different applied voltages. mdpi.com

Photoconductive and Photorefractive Materials

Carbazole and its derivatives have long been recognized for their excellent photoconductive properties, which are foundational to their use in photorefractive materials. mdpi.comresearchgate.net The photorefractive effect involves a light-induced change in the refractive index of a material, an application critical for optical data storage and processing. Polymers containing carbazole are attractive for these applications due to their ability to transport charge upon illumination. researchgate.net

The synthesis of novel carbazole derivatives is a key area of research to enhance these properties. For example, derivatives like (N,N-dimethyl-4-phenyl)-[3-[N-(2-hydroxyethyl)carbazolyl]]diazene have been specifically developed for photorefractive applications. researchgate.net While research directly on the photoconductive properties of "Acetic acid, (9H-carbazol-2-yloxy)-" is specific, the broader family of carbazole derivatives demonstrates the principle. The functionalization of the carbazole unit allows for the tuning of its electronic properties, which in turn influences its photoconductivity and photorefractive performance.

Functional Coatings and Thin Film Technologies

The ability to form uniform thin films is a crucial attribute of "Acetic acid, (9H-carbazol-2-yloxy)-" derivatives for their application in advanced materials. mdpi.com These films are integral to organic electronic devices, including organic light-emitting diodes (OLEDs) and flexible electrochromic displays. mdpi.commdpi.com

Electrochemical polymerization is a primary method for creating these functional coatings on conductive substrates. mdpi.com This process allows for the direct deposition of polymer films, such as poly(2-(9H-carbazol-9-yl)acetic acid), onto surfaces like ITO-coated polyethylene (B3416737) terephthalate (B1205515) (PET), creating flexible electronic components. journalajacr.commdpi.com The resulting polymer coatings can exhibit excellent long-term redox stability, with some flexible devices retaining over 96% of their electroactivity after 1000 switching cycles. mdpi.com

The morphology of these films can range from smooth and uncracked to structured, depending on the specific monomers and polymerization conditions used. mdpi.com This control over the physical structure is vital for optimizing device performance. The study of excited-state dynamics in thin films of carbazole derivatives is also critical for understanding and improving the performance of devices like OLEDs, where processes like singlet-singlet annihilation compete with light emission. mdpi.com

Chemosensors

Carbazole derivatives, including those functionalized with acetic acid, serve as a versatile platform for the development of chemosensors, particularly for the detection of metal ions. clockss.orgresearchgate.net Their inherent fluorescence and ability to form complexes with specific analytes make them ideal candidates for this purpose. The principle often involves a change in the fluorescence signal—either quenching (decrease) or enhancement—upon binding to the target ion. clockss.orgresearchgate.net

Carbazole-based fluorescent sensors have demonstrated high selectivity for detecting ions like copper (Cu²⁺). clockss.orgresearchgate.net For instance, a sensor based on 9-ethyl-N,N-bis(pyridin-2-ylmethyl)-9H-carbazol-3-amine was designed to selectively bind Cu²⁺ in aqueous solutions, resulting in fluorescence quenching. clockss.org The design of these sensors often incorporates a receptor unit (like di-2-picolylamine) attached to the carbazole fluorophore. The binding of the metal ion to the receptor alters the electronic properties of the system, leading to a measurable change in the optical signal. clockss.org

These sensors offer several advantages, including high sensitivity, cost-effectiveness, and the potential for real-time detection. researchgate.net They have been successfully used for fluorescence imaging of Cu²⁺ in biological cells and for detecting copper in water samples, highlighting their practical utility in environmental and biological monitoring. researchgate.netresearchgate.net

Interactive Table: Performance of Carbazole-Based Chemosensors

| Sensor Compound | Target Analyte | Sensing Mechanism | Solvent System |

|---|---|---|---|

| 9-ethyl-N,N-bis(pyridin-2-ylmethyl)-9H-carbazol-3-amine clockss.org | Cu²⁺ | Fluorescence Quenching | Aqueous DMSO |

| Carbazole derivative CNS researchgate.net | Co²⁺ | Colorimetric Change | DMSO/H₂O |

| Carbazole derivative CNS researchgate.net | Cu²⁺ | Fluorescence Enhancement | CH₃CN |

Laser Active Media and Optical Applications

The unique photophysical properties of carbazole derivatives make them suitable for a range of optical and laser-related applications. du.ac.iracs.org Their strong fluorescence and nonlinear optical (NLO) response are particularly valuable.

Research into the NLO properties of carbazole compounds, such as 9-hexyl-9H-carbazole-3,6-dicarboxaldehyde, has shown significant effects when investigated with a continuous wave blue diode laser. du.ac.ir These properties, including saturation absorption and thermal-lensing effects, indicate their potential for use in various optical devices. du.ac.ir At high laser intensities, diffraction ring patterns can be observed, stemming from a large nonlinear optical phase change. du.ac.ir

Furthermore, carbazole derivatives have been developed as effective photoinitiators for multiphoton lithography (MPL), a high-resolution 3D printing technique. acs.org By using visible laser light, these compounds can initiate polymerization with high spatial precision, enabling the fabrication of complex microstructures like spiral photonic crystals. acs.org In another application, specific carbazole-based salts act as photosensitizers that, upon laser irradiation, exhibit potent antibacterial activity. acs.org Laser flash photolysis studies of carbazole help to elucidate the fundamental photochemical processes, such as the formation of cation radicals, which are crucial for understanding their behavior in these light-driven applications. nih.gov

Future Research Directions

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

The future development of applications for Acetic acid, (9H-carbazol-2-yloxy)- hinges on the availability of efficient and selective synthetic methodologies. Current synthetic strategies for carbazole (B46965) derivatives often involve multi-step processes. For instance, the synthesis of related compounds like 2-(9H-carbazol-9-yl)acetate involves the reaction of carbazole with ethyl chloroacetate. researchgate.net Other common methods for creating functionalized carbazoles include transition metal-mediated reactions like the Suzuki-Miyaura and Buchwald-Hartwig couplings, as well as classical methods like the Fischer indolization and nitrene insertion. mdpi.comresearchgate.netbohrium.com

Future research will likely focus on several key areas to improve upon these existing routes:

Catalyst Development: The exploration of novel, more active, and selective catalysts is crucial. This includes the development of solid acid catalysts, such as those derived from carbonaceous materials like rice husks, which offer advantages like reusability, low cost, and reduced environmental impact. rsc.org

Process Intensification: Research into one-pot reactions and flow chemistry processes can significantly enhance efficiency by reducing the number of intermediate purification steps, minimizing solvent usage, and improving reaction control. mdpi.com

Selective Functionalization: Developing methods for highly regioselective functionalization of the carbazole core is essential. This will allow for precise control over the electronic properties of the final molecule, which is critical for optimizing performance in electronic devices.

| Synthetic Strategy | Potential Improvements | Key Benefits |

| Reaction with Haloacetates | Optimization of reaction conditions (temperature, solvent), use of phase-transfer catalysts. | Higher yields, reduced reaction times. |

| Cross-Coupling Reactions | Development of more efficient palladium or copper catalyst systems, exploration of ligand effects. | Greater substrate scope, milder reaction conditions. |

| Cyclization Reactions | Use of novel and reusable acid catalysts, microwave-assisted synthesis. | Increased efficiency, sustainability, and scalability. |

Advanced Computational Modeling for Structure-Property Relationship Prediction

Computational chemistry provides powerful tools for predicting the properties of new materials, thereby accelerating the design and discovery process. For carbazole derivatives, techniques like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are widely used to investigate their electronic structure, absorption spectra, and charge transport characteristics. researchgate.netinformahealthcare.com

Future research in this area will focus on:

High-Throughput Screening: Employing computational screening to rapidly evaluate large virtual libraries of Acetic acid, (9H-carbazol-2-yloxy)- derivatives with various substituents. This can identify promising candidates for synthesis and experimental validation.

Modeling of Interfaces: Developing more accurate models to simulate the behavior of these molecules at interfaces, such as between the active layer and the electrode in a solar cell. ossila.comacs.org This is critical for understanding and optimizing charge injection and extraction processes.

Predicting Stability: Creating computational models that can predict the long-term chemical and thermal stability of the materials under operational conditions in devices. mdpi.com

| Computational Method | Predicted Property | Impact on Research |

| Density Functional Theory (DFT) | HOMO/LUMO energy levels, bandgap, molecular geometry. | Guides molecular design for targeted electronic properties. researchgate.netresearchgate.net |

| Time-Dependent DFT (TD-DFT) | UV-Vis absorption spectra, excited state properties. | Predicts optical properties for applications in solar cells and OLEDs. researchgate.net |

| Molecular Dynamics (MD) | Film morphology, molecular packing, charge mobility. | Provides insight into solid-state properties and device performance. informahealthcare.com |

Exploration of Synergistic Effects in Hybrid Material Systems

The performance of Acetic acid, (9H-carbazol-2-yloxy)- can be significantly enhanced by incorporating it into hybrid material systems. The carboxylic acid group can act as an anchoring group to metal oxide surfaces, while the carbazole unit provides desirable electronic properties. ossila.com This makes it an excellent candidate for creating self-assembled monolayers (SAMs) that modify electrode surfaces. ossila.comktu.edu

Future research will explore the synergistic effects in various hybrid systems:

Perovskite Solar Cells (PSCs): Using Acetic acid, (9H-carbazol-2-yloxy)- to form a SAM on the electrode surface in inverted (p-i-n) PSCs. This can lead to reduced non-radiative recombination, enhanced crystallinity of the perovskite layer, and improved device efficiency and stability. ossila.comacs.org

Dye-Sensitized Solar Cells (DSSCs): The compound could function as a co-adsorbent or as a component in a donor-π-acceptor dye, working in synergy with other materials to improve light harvesting and charge transfer. mdpi.comresearchgate.net

Organic-Inorganic Nanocomposites: Blending Acetic acid, (9H-carbazol-2-yloxy)- with inorganic nanoparticles (e.g., quantum dots, metal oxides) to create novel materials with combined properties for applications in sensing, photocatalysis, or light-emitting devices.

Integration into Next-Generation Optoelectronic and Energy Conversion Devices

Carbazole derivatives are already established as important materials for organic electronics. researchgate.netdiva-portal.org The specific structure of Acetic acid, (9H-carbazol-2-yloxy)- suggests its potential in a range of next-generation devices.

Future research will focus on integrating this compound into:

Organic Light-Emitting Diodes (OLEDs): Carbazole derivatives are used as host materials for phosphorescent emitters and as thermally activated delayed fluorescence (TADF) emitters. mdpi.comrsc.org Research can explore the use of Acetic acid, (9H-carbazol-2-yloxy)- derivatives to achieve high-efficiency and stable deep-blue or white light emission.

Organic Solar Cells (OSCs): The compound can be investigated as a donor material or as an interfacial layer in bulk heterojunction OSCs. Its properties can be tuned to optimize the energy level alignment with acceptor materials for efficient charge separation. mdpi.com

Sensors: The carbazole moiety's fluorescence is sensitive to its environment, making its derivatives suitable for chemical sensors. The carboxylic acid group can provide a specific binding site for analytes, enabling the development of highly selective and sensitive sensors.

Sustainable and Scalable Production Methodologies

For any material to have a significant technological impact, its production must be both sustainable and scalable. This involves considering the entire lifecycle, from the sourcing of raw materials to the final product manufacturing.

Future research in this domain should address:

Green Chemistry Principles: Designing synthetic routes that utilize non-toxic, renewable starting materials and solvents. This includes exploring enzymatic catalysis or reactions in aqueous media.

Atom Economy: Developing syntheses that maximize the incorporation of atoms from the reactants into the final product, thus minimizing waste.

Scalability: Moving from laboratory-scale synthesis to pilot and industrial-scale production requires robust and cost-effective processes. Research into continuous flow reactors and optimizing purification techniques will be essential. mdpi.com The use of commercially available and inexpensive starting materials is also a key factor for scalability. mdpi.combeilstein-journals.org

Q & A

Q. What are the standard synthetic routes for preparing acetic acid, (9H-carbazol-2-yloxy)-?

The compound can be synthesized via Williamson ether synthesis , where a carbazole derivative (e.g., 9H-carbazol-2-ol) reacts with bromoacetic acid or its derivatives in the presence of a base like potassium carbonate. Solvents such as acetonitrile or DMF are typically used, with reflux conditions (80–100°C) for 12–24 hours. Purification involves column chromatography or recrystallization from ethanol/water mixtures . Alternative routes include coupling reactions using carbodiimide-based reagents (e.g., EDC/HOBt) to activate the carboxylic acid group for nucleophilic attack by the carbazole oxygen .

Q. How is the purity and structure of acetic acid, (9H-carbazol-2-yloxy)- validated experimentally?

Key techniques include:

- NMR spectroscopy : and NMR confirm the integration of carbazole aromatic protons (δ 7.0–8.5 ppm) and the acetic acid methylene group (δ 4.0–4.5 ppm) .

- IR spectroscopy : A strong carbonyl stretch (C=O, ~1700 cm) and ether linkage (C-O-C, ~1250 cm) are observed .

- Elemental analysis : Experimental C, H, N percentages are compared with theoretical values (e.g., C: ~70%, H: ~4.5%, N: ~4%) .

Advanced Research Questions

Q. How do reaction conditions (solvent, catalyst, temperature) influence the yield of acetic acid, (9H-carbazol-2-yloxy)-?

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the carbazole oxygen, improving yields (~70–85%) compared to non-polar solvents (<50%) .

- Catalysts : Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) can accelerate ether formation under milder conditions (60°C, 8 hours) .

- Temperature : Elevated temperatures (>80°C) reduce reaction time but may promote side reactions (e.g., esterification if alcohols are present). Optimization via Design of Experiments (DoE) is recommended .

Q. How can spectral data discrepancies (e.g., unexpected NMR peaks) be resolved during characterization?

- Impurity analysis : Use HPLC-MS to detect byproducts (e.g., unreacted carbazole or dimerization products). Adjust reaction stoichiometry or purification protocols .

- Tautomerism : Carbazole derivatives may exhibit tautomeric shifts in NMR. Compare experimental data with density functional theory (DFT)-calculated chemical shifts for validation .

Q. What computational methods are suitable for modeling the electronic properties of acetic acid, (9H-carbazol-2-yloxy)-?

- DFT calculations : Optimize geometry using B3LYP/6-31G(d) to predict frontier molecular orbitals (HOMO/LUMO) and charge distribution. This aids in understanding reactivity in photochemical applications .

- Molecular docking : Assess binding affinity with biological targets (e.g., enzymes) using AutoDock Vina. For example, carbazole derivatives often interact with hydrophobic pockets via π-π stacking .

Methodological Challenges

Q. How can solubility issues of acetic acid, (9H-carbazol-2-yloxy)- in aqueous media be addressed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.